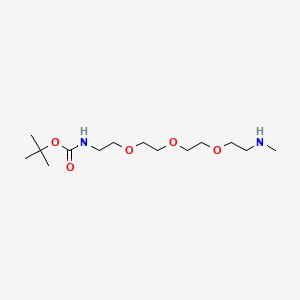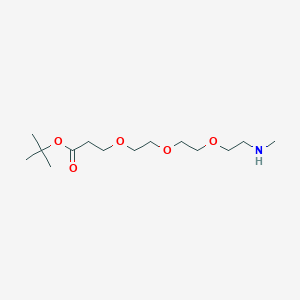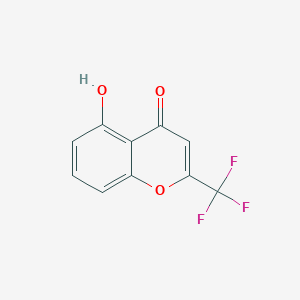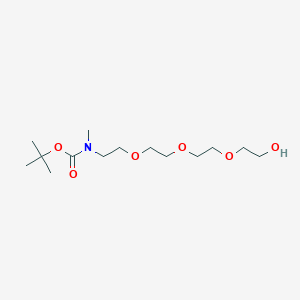
Boc-MeN-PEG4-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-MeN-PEG4-OH, also known as tert-butoxycarbonyl-methylamine-polyethylene glycol-4-hydroxyl, is a compound that combines the properties of polyethylene glycol with a tert-butoxycarbonyl-protected amine group. Polyethylene glycol is a polyether compound with many applications, from industrial manufacturing to medicine. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amine groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-MeN-PEG4-OH typically involves the following steps:
Protection of the Amine Group: The methylamine is first protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate.
Polyethylene Glycol Coupling: The protected amine is then coupled with polyethylene glycol. This step often involves the activation of the polyethylene glycol with a suitable leaving group, such as a tosyl or mesyl group, followed by nucleophilic substitution with the protected amine.
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis of Polyethylene Glycol: Polyethylene glycol is synthesized via the ring-opening polymerization of ethylene oxide.
Protection and Coupling: Large-scale reactors are used to protect the amine group and couple it with polyethylene glycol.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-MeN-PEG4-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Ethers or esters.
Scientific Research Applications
Boc-MeN-PEG4-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-MeN-PEG4-OH involves its ability to modify other molecules through its reactive hydroxyl and amine groups. The polyethylene glycol moiety enhances the solubility and stability of the compound, making it useful in various applications. The tert-butoxycarbonyl group protects the amine during reactions and can be removed under acidic conditions to reveal the reactive amine group.
Comparison with Similar Compounds
Similar Compounds
Boc-NH-PEG4-COOH: Contains a carboxylic acid group instead of a hydroxyl group.
Boc-NH-PEG4-NH2: Contains an additional amine group.
Boc-NH-PEG4-CH2COOH: Contains a carboxylic acid group with an additional methylene spacer.
Uniqueness
Boc-MeN-PEG4-OH is unique due to its combination of a tert-butoxycarbonyl-protected amine and a polyethylene glycol moiety with a hydroxyl group. This combination provides a balance of reactivity and stability, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO6/c1-14(2,3)21-13(17)15(4)5-7-18-9-11-20-12-10-19-8-6-16/h16H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAUJPHROOYXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-potassium [(1S,6R,7R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-7-yl]trifluoroboranuide](/img/structure/B8116745.png)
![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B8116753.png)
![rac-tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8116758.png)
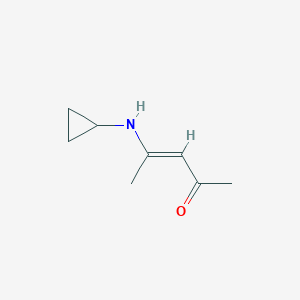
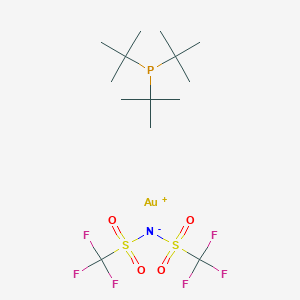
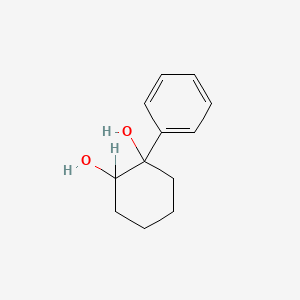
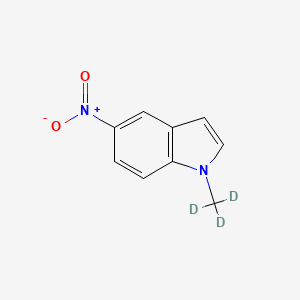
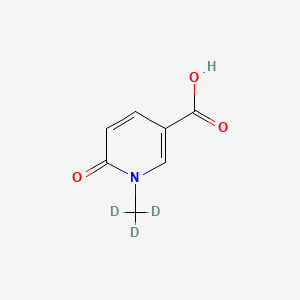
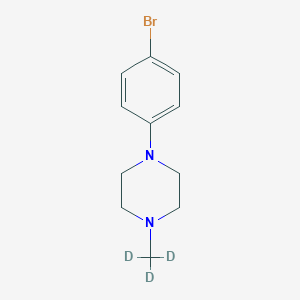
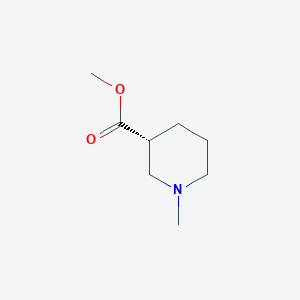
![tert-butyl N-[(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B8116794.png)
